![molecular formula C22H21N3O B5813710 N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine](/img/structure/B5813710.png)
N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine: is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with 4-ethoxybenzaldehyde under acidic conditions to form the benzimidazole coreThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the benzimidazole ring or the substituents, resulting in different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its benzimidazole core is known to interact with various biological targets, making it a candidate for drug development .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anticancer, antiviral, and antimicrobial properties. Its ability to inhibit specific enzymes and receptors makes it a valuable lead compound in drug discovery .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The molecular targets and pathways involved vary depending on the specific application, but common targets include kinases, proteases, and G-protein-coupled receptors .
Comparison with Similar Compounds
- N-(4-methoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine
- N-(4-ethoxybenzyl)-2-phenyl-1H-benzimidazol-5-amine
- N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-6-amine
Uniqueness: N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-phenylbenzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-2-26-20-11-8-17(9-12-20)15-23-18-10-13-22-21(14-18)24-16-25(22)19-6-4-3-5-7-19/h3-14,16,23H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVNBPJZXLXWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.